molecular formula C11H15NO B12089906 (4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine

(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine

Cat. No.: B12089906
M. Wt: 177.24 g/mol
InChI Key: BZQVGJSACJLISX-UHFFFAOYSA-N
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Description

(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is an organic compound belonging to the class of benzopyrans Benzopyrans are a group of compounds characterized by a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran with methanamine. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-1-benzopyran: A related compound with similar structural features but lacking the methanamine group.

    4-methyl-3,4-dihydro-1H-2-benzopyran-4-carbaldehyde: Another similar compound with an aldehyde group instead of methanamine.

Uniqueness

(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4-methyl-2,3-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C11H15NO/c1-11(8-12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-8,12H2,1H3

InChI Key

BZQVGJSACJLISX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)CN

Origin of Product

United States

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